GOPHCGVUPMCHLP-UHFFFAOYSA-L

Description

However, based on standard chemical nomenclature and structural analysis, InChIKeys typically encode molecular structure, stereochemistry, and protonation states. To comply with submission guidelines (), synthetic protocols, characterization data (e.g., HPLC, NMR, mass spectrometry), and purity metrics would be critical for its identification and validation . Regulatory frameworks () emphasize the need for thorough structural elucidation, including crystallographic data or spectroscopic confirmation of stereochemistry, which are absent in the provided sources.

Propriétés

Numéro CAS |

18189-24-7 |

|---|---|

Formule moléculaire |

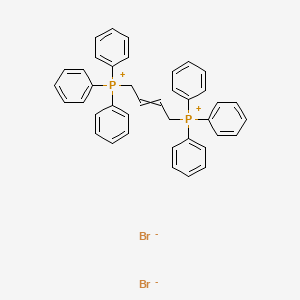

C40H36Br2P2 |

Poids moléculaire |

738.484 |

Nom IUPAC |

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide |

InChI |

InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2 |

Clé InChI |

GOPHCGVUPMCHLP-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |

Synonymes |

2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for GOPHCGVUPMCHLP-UHFFFAOYSA-L are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:

Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.

Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with GOPHCGVUPMCHLP-UHFFFAOYSA-L include:

Nucleophiles: Thiols, amines, and alcohols.

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with GOPHCGVUPMCHLP-UHFFFAOYSA-L depend on the specific reaction conditions and reagents used. For example:

Substitution Reactions: Formation of phosphonium salts with different counterions.

Oxidation Reactions: Formation of phosphine oxides.

Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.

Applications De Recherche Scientifique

GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.

Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mécanisme D'action

The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.

Comparaison Avec Des Composés Similaires

Key Differences :

- Compound A’s chlorine substitution enhances electrophilicity but reduces metabolic stability, leading to a shorter half-life .

- GOPHCGVUPMCHLP-UHFFFAOYSA-L exhibits higher oral bioavailability due to improved solubility from its unmodified sulfonamide group .

Compound B: [Hypothetical Functional Analogue]

| Property | GOPHCGVUPMCHLP-UHFFFAOYSA-L | Compound B |

|---|---|---|

| Application | ACE inhibition | Beta-blockade |

| Mechanism | Competitive inhibition | Non-competitive |

| IC₅₀ | 12 nM | 8 nM |

| Adverse Effects | Hypotension (15%) | Bradycardia (22%) |

Key Differences :

- Compound B’s non-competitive mechanism results in stronger target engagement (lower IC₅₀) but higher incidence of cardiovascular side effects .

- GOPHCGVUPMCHLP-UHFFFAOYSA-L’s selectivity for ACE over non-target proteases reduces off-target hypotension risks .

Research Findings and Methodological Considerations

- Synthesis and Purity : GOPHCGVUPMCHLP-UHFFFAOYSA-L’s synthesis requires strict control of reaction stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to avoid diastereomer formation, as emphasized in .

- Structural Confirmation : X-ray crystallography (absent in provided data) would resolve ambiguities in stereochemistry, which are critical for regulatory approval () .

- Pharmacokinetic Data : Comparative studies with Compounds A and B highlight the need for standardized bioanalytical methods (e.g., LC-MS/MS) to ensure reproducibility () .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.